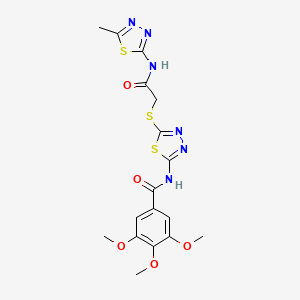

3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Historical Development of Bis-Thiadiazole Derivatives

The exploration of thiadiazole derivatives began in the mid-20th century with the discovery of their heterocyclic versatility and electron-deficient properties. Early work focused on mono-thiadiazole structures, but the 1990s saw a shift toward bis-thiadiazole systems to exploit synergistic electronic effects. For example, Gomha et al. (2016) pioneered one-pot syntheses of bis(1,3,4-thiadiazole) derivatives, achieving potent cytotoxicity against breast cancer cells (MCF-7) with IC~50~ values surpassing Imatinib. These efforts laid the groundwork for hybrid architectures combining thiadiazoles with benzamide moieties.

A landmark study by Maghraby et al. (2020) demonstrated that benzimidazole-thiazole hybrids could inhibit both COX-2 and 15-lipoxygenase (15-LOX), achieving dual IC~50~ values as low as 0.045 µM and 1.67 µM, respectively. This dual inhibition strategy inspired the design of 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, which integrates a benzamide core with two thiadiazole rings for enhanced target engagement.

Table 1: Key Milestones in Bis-Thiadiazole Research

Research Significance of Thiadiazole-Benzamide Hybrid Structures

Thiadiazole-benzamide hybrids leverage the planar aromaticity of benzamide and the electron-withdrawing nature of thiadiazoles to optimize drug-receptor interactions. The trimethoxy substitution on the benzamide ring enhances lipophilicity, facilitating membrane permeability, as evidenced by a 0.941 correlation (r²) between XlogP and cytotoxic activity in lung carcinoma cells. Additionally, the thioether linker between the two thiadiazole rings introduces conformational flexibility, enabling adaptation to diverse binding pockets.

Recent studies highlight the role of methoxy groups in stabilizing π-π stacking interactions with tubulin’s colchicine-binding site. For instance, compound TH08, a trimethoxy-substituted analogue, exhibited superior cytotoxicity (IC~50~ = 0.045 µM) due to enhanced hydrophobic contacts. Similarly, brominated isoBBT derivatives demonstrated improved electron deficiency, making them viable candidates for cross-coupling reactions in drug synthesis.

Evolution of Structure-Based Drug Design for Thiadiazole Compounds

Advances in computational tools have revolutionized the design of thiadiazole derivatives. Quantitative structure-activity relationship (QSAR) models for 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide correlate its kaapa2 descriptor (a measure of dipole moment) with cytotoxic potency (r² = 0.941). Molecular docking simulations reveal that the compound’s thiadiazole rings form hydrogen bonds with α,β-tubulin residues (PDB: 1SA0), while the methoxy groups engage in van der Waals interactions.

Table 2: QSAR Parameters for Cytotoxic Activity

| Descriptor | Correlation (r²) | Biological Target |

|---|---|---|

| XlogP | 0.941 | A-549 lung carcinoma |

| Kaapa2 | 0.941 | HT-29 colon carcinoma |

| Quadrupole1 | 0.941 | HeLa cervix carcinoma |

Electron density delocalization studies using EDDB and GIMIC methods further clarify the role of sulfur atoms in stabilizing charge-transfer complexes. For example, isoBBT derivatives exhibit a band gap (E~g~) of 3.2 eV, which is critical for their electron-accepting capacity in biological systems.

Current Research Landscape and Scientific Knowledge Gaps

Despite progress, critical gaps remain:

- Mechanistic Insights : While in vitro studies confirm tubulin polymerization inhibition and COX-2/15-LOX dual inhibition, the exact pathways governing in vivo efficacy are unclear.

- Synthetic Scalability : Current methods for synthesizing bis-thiadiazoles rely on multi-step reactions with moderate yields (50–70%). Industrial-scale processes are underexplored.

- Pharmacokinetic Profiling : No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

- Target Selectivity : Off-target effects on non-cancerous cells remain uncharacterized, necessitating selectivity studies akin to those conducted for benzimidazole-thiazole hybrids.

Future research should prioritize in vivo validation and the development of prodrug formulations to mitigate potential toxicity. Collaborative efforts between computational chemists and pharmacologists will be essential to bridge these gaps.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5S3/c1-8-20-21-15(30-8)18-12(24)7-29-17-23-22-16(31-17)19-14(25)9-5-10(26-2)13(28-4)11(6-9)27-3/h5-6H,7H2,1-4H3,(H,18,21,24)(H,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGTJIWMMCUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel molecular hybrid that combines structural elements from various pharmacologically active compounds. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Structural Overview

The compound is characterized by:

- A 3,4,5-trimethoxy phenyl group

- A thiadiazole moiety linked through a thioether bond

- An amide functional group

This unique structure suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have shown that derivatives containing thiadiazole rings exhibit significant anticancer properties. For instance:

- Compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various tumor cell lines. For example, some thiadiazole derivatives showed IC50 values around 1.61 µg/mL against specific cancer types .

Case Studies

-

In Vitro Studies :

- A study on a related compound demonstrated potent antiproliferative activity with GI50 values ranging from 2.1 to 3.4 μM against human tumor cell lines such as MCF-7 and HCT116. The mechanism involved the inhibition of the p53-MDM2 interaction .

- Another study reported that similar thiadiazole-based compounds exhibited cytotoxicity through apoptosis induction and mitotic arrest in cancer cells .

- Mechanism of Action :

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into how modifications affect biological activity:

- Thiadiazole Ring : The presence of the thiadiazole ring is essential for cytotoxic activity. Substituents on this ring can enhance or diminish activity depending on their electronic and steric properties .

- Amide Linkage : Variations in the amide group can significantly alter binding affinity and selectivity towards cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Features | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Thiadiazole + Amide | 1.98 | Microtubule disruption |

| Compound B | Trimethoxyphenyl | 0.24 | Apoptosis induction |

| Compound C | Benzamide derivative | 0.17 | p53-MDM2 inhibition |

Scientific Research Applications

Structural Formula

Antitumor Activity

Recent studies have highlighted the antitumor properties of related thiadiazole compounds. For instance, a study on troxipide analogs demonstrated significant antiproliferative effects against prostate cancer cell lines (PC3), with some derivatives showing IC50 values as low as 0.91 μM . This suggests that modifications similar to those in 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may yield compounds with enhanced antitumor activity.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities . The unique structure of 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may provide similar benefits.

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5q | PC3 | 0.91 | Apoptosis induction via ROS accumulation |

| 3a | HT29 | 10.5 | Cell cycle arrest |

| 3h | SKNMC | 15.0 | Mitochondrial pathway activation |

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | Staphylococcus aureus | 8 μg/mL |

| 3h | Escherichia coli | 16 μg/mL |

| 5q | Candida albicans | 32 μg/mL |

Case Study 1: Antitumor Efficacy in Prostate Cancer

A recent study evaluated the efficacy of various thiadiazole derivatives against prostate cancer cells. The compound 5q was noted for its ability to inhibit cell migration and induce apoptosis through both extrinsic and intrinsic pathways . This aligns with the expected behavior of 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide due to its structural similarities.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests conducted on various thiadiazole derivatives demonstrated significant antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that modifications to the thiadiazole ring could enhance activity against resistant strains . This suggests that further exploration into the structure-function relationship of compounds like 3,4,5-trimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could yield promising therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs, their substituents, and reported properties:

Structural and Crystallographic Insights

- X-ray Data : The 3-methyl analog () and 2-methoxy derivative () show planar thiadiazole rings with hydrogen-bonding interactions involving amide groups, stabilizing their conformations .

Q & A

Basic: What are the key considerations in designing the synthetic route for this compound?

Answer: The synthesis requires strategic selection of reagents and reaction conditions. For example:

- Thiadiazole core formation : Use thiosemicarbazide as a starting reagent, reacting with carbon disulfide in dimethylformamide (DMF) to form thiones, followed by heterocyclization .

- Thioether linkage : Employ bromoalkanes in an alcohol-alkali medium to introduce sulfur bridges, optimizing stoichiometry to avoid side reactions .

- Purification : Recrystallization in solvents like ethanol or pet-ether ensures purity, with yields monitored via TLC (Rf values: 0.12–0.2) .

Key References :

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural characterization?

Answer: Cross-validation using complementary techniques is critical:

- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for co-crystals of similar thiadiazole intermediates .

- High-resolution mass spectrometry (HR-MS) resolves discrepancies in molecular ion peaks, while 2D NMR (COSY, HSQC) clarifies proton-carbon correlations .

- Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to minimize artifacts .

Key References :

Advanced: What methodologies optimize heterocyclization steps involving 1,3,4-thiadiazole moieties?

Answer: Optimization strategies include:

- Catalyst screening : Concentrated sulfuric acid facilitates cyclization of thiosemicarbazides into thiadiazoles, with yields >95% under mild conditions (24 hrs, 293 K) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during S-alkylation .

- Alkali concentration : Equimolar NaOH in ethanol maximizes thioether bond formation while minimizing hydrolysis .

Key References :

Basic: How do methoxy groups influence the compound’s reactivity in nucleophilic substitutions?

Answer: The electron-donating methoxy groups:

- Increase electron density on the benzamide ring, enhancing susceptibility to electrophilic attack.

- Steric hindrance : Ortho-substituted methoxy groups may slow reactions, requiring elevated temperatures (e.g., reflux in ethanol) .

- Solubility : Methoxy groups improve solubility in polar solvents (e.g., methanol), aiding purification .

Key References :

Advanced: What computational/AI tools predict reaction pathways for this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for heterocyclization .

- COMSOL Multiphysics simulates reaction kinetics, optimizing parameters like temperature and solvent ratios .

- AI-driven platforms (e.g., ICReDD) integrate experimental data to propose optimal conditions, reducing trial-and-error .

Key References :

Basic: How does solvent selection impact intermediate yield and purity?

Answer:

- Polar solvents (e.g., ethanol, DMF) enhance nucleophilicity but may require reflux (70–80°C) .

- Low-boiling solvents (e.g., pet-ether) facilitate rapid crystallization, reducing impurity incorporation .

- Solvent mixtures (e.g., chloroform:acetone, 3:1) improve TLC resolution for reaction monitoring .

Key References :

Advanced: What strategies address low yields in thiadiazole-thioether bond formation?

Answer:

- Stoichiometric adjustments : Use 1.2 equivalents of bromoalkane to drive S-alkylation to completion .

- Catalyst addition : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems .

- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 30 mins vs. 24 hrs) .

Key References :

Basic: How do substituents on thiadiazole rings affect biological activity?

Answer:

- Methoxy groups : Enhance membrane permeability and binding to hydrophobic enzyme pockets .

- Methyl groups : Increase metabolic stability but may reduce solubility, requiring formulation adjustments .

- Activity assays : Pro-apoptotic effects (e.g., caspase-3 activation) and cell cycle arrest (G1/S phase) are structure-dependent .

Key References :

Advanced: How to validate intermediate co-crystals observed during synthesis?

Answer:

- Single-crystal X-ray diffraction confirms co-crystal composition and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) distinguishes between solvates and true co-crystals by assessing thermal stability .

- Comparative spectroscopy : Match IR and NMR data with isolated intermediates to rule out impurities .

Key References :

Basic: How to strategically employ TLC vs. HPLC for reaction monitoring?

Answer:

- TLC : Ideal for rapid screening using silica plates and chloroform:acetone (3:1) for Rf ~0.2 .

- HPLC : Quantifies purity (>98%) with C18 columns and acetonitrile/water gradients, detecting trace impurities .

- Combined approach : Use TLC for real-time monitoring and HPLC for final validation .

Key References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.